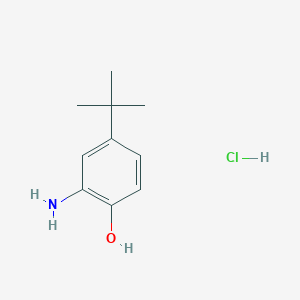
2-Amino-4-tert-butylphenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-tert-butylphenol;hydrochloride is an organic compound with the molecular formula C10H15NO. It is a derivative of phenol, where the hydrogen atom in the para position is replaced by a tert-butyl group and an amino group is attached to the ortho position relative to the hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4-tert-butylphenol can be synthesized through several methods. One common synthetic route involves the alkylation of phenol with isobutene in the presence of an acid catalyst to form 4-tert-butylphenol. This intermediate is then subjected to nitration to introduce the amino group, followed by reduction to yield 2-Amino-4-tert-butylphenol .
Industrial Production Methods
In industrial settings, the production of 2-Amino-4-tert-butylphenol often involves large-scale chemical processes. The alkylation and nitration steps are typically carried out in continuous flow reactors to ensure high efficiency and yield. The reduction step may involve the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst is often used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated and sulfonated phenols.
Scientific Research Applications
2-Amino-4-tert-butylphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4-tert-butylphenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the amino group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: Lacks the tert-butyl group, making it less hydrophobic.
4-tert-Butylphenol: Lacks the amino group, reducing its reactivity in nucleophilic reactions.
2,4-Di-tert-butylphenol: Contains an additional tert-butyl group, increasing its steric hindrance.
Uniqueness
2-Amino-4-tert-butylphenol is unique due to the presence of both the tert-butyl and amino groups, which confer distinct chemical and physical properties. The tert-butyl group increases its hydrophobicity, while the amino group enhances its reactivity in nucleophilic and electrophilic reactions .
Properties
CAS No. |
54118-63-7 |
|---|---|
Molecular Formula |
C10H16ClNO |
Molecular Weight |
201.69 g/mol |
IUPAC Name |
2-amino-4-tert-butylphenol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(2,3)7-4-5-9(12)8(11)6-7;/h4-6,12H,11H2,1-3H3;1H |
InChI Key |
DMTMIPHTFJMOPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















